molecular formula C12H5Cl3O2 B1347032 1,2,3-Trichlorodibenzo-p-dioxin CAS No. 54536-17-3

1,2,3-Trichlorodibenzo-p-dioxin

Cat. No. B1347032
CAS RN: 54536-17-3
M. Wt: 287.5 g/mol
InChI Key: SKMFBGZVVNDVFR-UHFFFAOYSA-N
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Description

1,2,3-Trichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .


Synthesis Analysis

An anaerobic mixed culture enriched over 16 transfers from Saale river sediment reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) to di- and monochlorinated congeners in the presence of pyruvate (or lactate) and fumarate as cosubstrates .


Molecular Structure Analysis

The molecular formula of 1,2,3-Trichlorodibenzo-p-dioxin is C12H5Cl3O2 . The InChI string is InChI=1S/C12H5Cl3O2/c13-6-5-9-12 (11 (15)10 (6)14)17-8-4-2-1-3-7 (8)16-9/h1-5H . The Canonical SMILES is C1=CC=C2C (=C1)OC3=CC (=C (C (=C3O2)Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,3-Trichlorodibenzo-p-dioxin is 287.5 g/mol . The XLogP3 is 5.4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Biotransformation by Microorganisms

1,2,3-Trichlorodibenzo-p-dioxin undergoes biotransformation by various microorganisms. For instance, Sphingomonas wittichii RW1 can catabolize 1,2,3-Trichlorodibenzo-p-dioxin to yield 3,4,5-trichlorocatechol. This demonstrates the potential of certain bacterial strains in the degradation of toxic diaryl ether pollutants like 1,2,3-Trichlorodibenzo-p-dioxin (Nam, Kim, Schmidt, & Chang, 2006).

Environmental Decontamination

Anaerobic bacterial consortia from various environmental sources, such as river sediments, have shown the capability to dehalogenate chlorinated dioxins like 1,2,3-Trichlorodibenzo-p-dioxin. This process involves reductive dechlorination, indicating the potential for using these bacterial consortia in environmental decontamination efforts (Ballerstedt, Kraus, & Lechner, 1997).

Enrichment of Dioxin-Degrading Bacteria

Studies have also focused on the enrichment of dioxin-degrading bacteria. For example, Dehalococcoides species have been enriched in two-liquid phase cultures for the dechlorination of trichlorodibenzo-p-dioxins. This suggests that targeted enrichment and cultivation methods can be effective in promoting the growth of dioxin-degrading bacterial populations, which could be critical in bioremediation processes (Bunge, Wagner, Fischer, Andreesen, & Lechner, 2008).

Understanding the Mechanisms of Toxicity

Research has also delved into understanding the mechanisms of toxicity and interaction of dioxins with biological systems. For instance, studies have identified the DNA recognition sites for dioxin-Ah receptor complexes, which are crucial in understanding how dioxins like 1,2,3-Trichlorodibenzo-p-dioxin exert their biological effects. This information is vital for assessing the risks and potential impacts of dioxin exposure (Denison, Fisher, & Whitlock, 1988).

Safety And Hazards

1,2,3-Trichlorodibenzo-p-dioxin is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause drowsiness or dizziness. It may damage fertility or the unborn child .

Future Directions

Future studies of dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation that are of broader interest . A further understanding of the ligand specificity and structure of the Ah receptor will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .

properties

IUPAC Name

1,2,3-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMFBGZVVNDVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202949
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichlorodibenzo-p-dioxin

CAS RN

54536-17-3
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
IH Nam, YM Kim, S Schmidt… - Applied and …, 2006 - Am Soc Microbiol
Sphingomonas wittichii RW1 is able to catabolize 1,2,3,4-tetrachlorodibenzo-p-dioxin (HB Hong, YS Chang, IH Nam, P. Fortnagel, and S. Schmidt, Appl. Environ. Microbiol. 68:2584-…
Number of citations: 100 journals.asm.org
H Ballerstedt, J Hantke, M Bunge… - FEMS microbiology …, 2004 - academic.oup.com
An anaerobic mixed culture enriched over 16 transfers (1/10) from Saale river sediment reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) to di- and …
Number of citations: 84 academic.oup.com
YB Ahn, MM Häggblom… - … Toxicology and Chemistry …, 2005 - Wiley Online Library
Halogenated coamendments enhanced dechlorination of 31 μM of spiked 1,2,3,4‐tetrachlorodibenzo‐p‐dioxin (TeCDD) and 49 μM of spiked 1,2,3,4‐tetrachlorodibenzofuran (TeCDF) …
Number of citations: 54 setac.onlinelibrary.wiley.com
Z Wang, W Huang, DE Fennell - Chemosphere, 2008 - Elsevier
Polychlorinated dibenzo-p-dioxins (PCDDs) are toxic and widespread persistent organic pollutants (POPs). Cost-effective technologies for destroying or detoxifying PCDDs are in high …
Number of citations: 50 www.sciencedirect.com
DE Fennell, I Nijenhuis, SF Wilson… - … science & technology, 2004 - ACS Publications
Dehalococcoides ethenogenes strain 195 dechlorinates tetrachloroethene to vinyl chloride and ethene, and its genome has been found to contain up to 17 putative dehalogenase gene …
Number of citations: 421 pubs.acs.org
M Bunge, H Ballerstedt, U Lechner - Chemosphere, 2001 - Elsevier
Samples were taken from sediment of the River Spittelwasser (district Bitterfeld, Germany), which is highly polluted with PCDD/Fs and other chloroorganic compounds. The sediment …
Number of citations: 84 www.sciencedirect.com
N Yoshida, L Ye, D Baba, A Katayama - Microbes and environments, 2009 - jstage.jst.go.jp
The dechlorination of polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins was examined in an enrichment culture (KFL culture) that contained two phylotypes of …
Number of citations: 35 www.jstage.jst.go.jp
Z Wang, W Huang, DE Fennell - Chemosphere, 2010 - Elsevier
This study investigated reductive dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) in the presence of Pd/Fe, Cu/Fe and Ni/Fe bimetallic catalysts or zero-valent iron (…
Number of citations: 41 www.sciencedirect.com
M Pöritz, CL Schiffmann, G Hause… - Applied and …, 2015 - Am Soc Microbiol
Polyhalogenated aromatic compounds are harmful environmental contaminants and tend to persist in anoxic soils and sediments. Dehalococcoides mccartyi strain DCMB5, a strain …
Number of citations: 60 journals.asm.org
EM Ewald, A Wagner, I Nijenhuis… - … science & technology, 2007 - ACS Publications
An anaerobic enrichment culture reductively dehalogenated 1,2,4- and 1,2,3-trichlorodibenzo-p-dioxin (TrCDD) almost exclusively at peripheral positions forming the main products 1,3-…
Number of citations: 42 pubs.acs.org

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